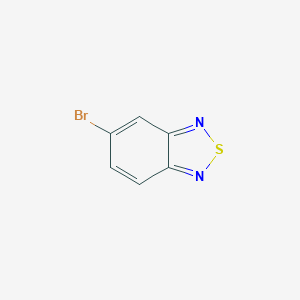

5-Bromo-2,1,3-benzothiadiazole

Vue d'ensemble

Description

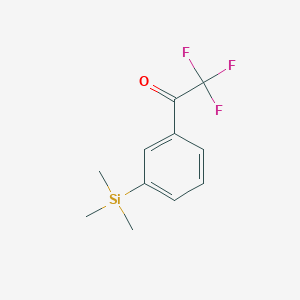

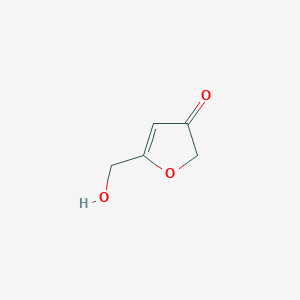

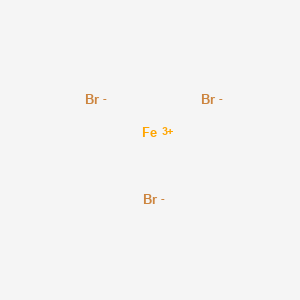

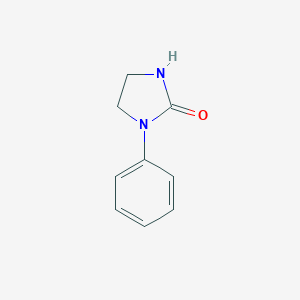

5-Bromo-2,1,3-benzothiadiazole, also known as 5-Bromobenzo[c][1,2,5]thiadiazole, is a chemical compound with the empirical formula C6H3BrN2S . It is a building block used in the field of organic chemistry .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis

The molecule is planar with multiple bond character. The N-N and S-N distances are respectively 128 and 171 picometers . The molecular weight of 5-Bromo-2,1,3-benzothiadiazole is 215.07 .Chemical Reactions Analysis

1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow. For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Physical And Chemical Properties Analysis

5-Bromo-2,1,3-benzothiadiazole is a solid with a melting point of 55-60 °C . It is soluble in organic solvents .Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

5-Bromo-2,1,3-benzothiadiazole (5-BT) serves as a valuable building block for organic semiconductors. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). Its electron-deficient nature and π-conjugated structure make it suitable for charge transport and energy conversion devices .

Polymer Chemistry

In polymer science, 5-BT acts as a key monomer for the synthesis of conjugated polymers. These polymers exhibit excellent electronic properties, making them useful in applications such as sensors, photodetectors, and electrochromic devices. Researchers have incorporated 5-BT units into copolymers to enhance their performance .

Agrochemicals

Although not widely commercialized, 5-BT has been investigated for its synergistic effects with insecticides. It enhances the efficacy of certain insecticides, such as dicrotophos. However, further research is needed to fully exploit this potential .

Medicinal Chemistry

While not a direct application, 5-BT derivatives have been studied for their biological activities. Researchers have modified the benzothiadiazole scaffold to develop potential anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. These efforts highlight the versatility of this core structure in drug discovery .

Materials Science

Researchers have explored 5-BT-containing materials for their luminescent properties. These materials can emit light in the visible spectrum, making them relevant for applications like fluorescent probes, sensors, and imaging agents. Additionally, 5-BT derivatives have been incorporated into polymers for their thermal stability and mechanical properties .

Environmental Chemistry

The bromine substitution in 5-BT affects its reactivity and solubility. Researchers have investigated its behavior in environmental matrices, including water and soil. Understanding its fate and transport is crucial for assessing potential environmental impacts .

Mécanisme D'action

Target of Action

5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S

Mode of Action

It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,1,3-benzothiadiazole can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.

Safety and Hazards

Orientations Futures

Benzothiadiazole and its π-extended, heteroannulated derivatives have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Propriétés

IUPAC Name |

5-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRUZDFDGTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379963 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1753-75-9 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?

A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:

Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?

A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)